molecular formula C12H8INO5 B12791677 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 91330-22-2

6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B12791677
CAS No.: 91330-22-2
M. Wt: 373.10 g/mol
InChI Key: YONNYWHCUUIWFA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification of 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic Acid

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is derived from its parent structure, 2-oxo-2H-chromene-3-carboxylic acid , a bicyclic system comprising a benzene ring fused to a pyrone moiety. The substituents are prioritized based on Cahn-Ingold-Prelog rules:

  • An amino group (-NH2) at position 6 of the chromene backbone.
  • An iodoacetyl group (-CO-CH2-I) attached to the amino nitrogen.

Applying substitutive nomenclature, the full name becomes 6-[(2-iodoacetyl)amino]-2-oxo-2H-chromene-3-carboxylic acid . Alternative designations include:

  • 6-(Iodoacetamido)-2-oxochromene-3-carboxylic acid (simplified functional group naming)
  • N-(2-Iodoacetyl)-6-amino-2-oxo-2H-chromene-3-carboxylate (anionic form, though less common in literature).

Molecular Formula and Weight Analysis

The molecular formula is C12H8INO5 , determined as follows:

  • Chromene core : C10H7NO4 (from 2-oxo-2H-chromene-3-carboxylic acid).
  • Iodoacetyl substituent : C2H2IO (added to the amino group).

Molecular weight :
$$
(12 \times 12.01) + (8 \times 1.01) + 126.90 + 14.01 + (5 \times 16.00) = 372.10 \, \text{g/mol}
$$
This aligns with analogs like 6-amino-2-oxo-2H-chromene-3-carboxylic acid (205.17 g/mol) and 7-(2-iodoacetamido)-2-oxo-2H-chromene-4-carboxylic acid (373.10 g/mol), confirming stoichiometric consistency.

Structural Isomerism and Tautomeric Possibilities

Structural Isomerism
  • Positional isomers : The iodoacetyl group’s attachment site distinguishes this compound from analogs like 7-(2-iodoacetamido)-2-oxo-2H-chromene-4-carboxylic acid, where substituents occupy positions 4 and 7.
  • Functional group isomers : Replacement of the iodoacetyl group with nitro (e.g., 6-nitro-2-oxochromene-3-carboxylic acid) or chloro (e.g., 6-chloro-2-oxochromene-3-carboxylic acid) moieties yields distinct derivatives.
Tautomerism

The 2-oxo group in the pyrone ring enables keto-enol tautomerism:
$$
\text{2-Oxo form} \rightleftharpoons \text{2-Hydroxy-2H-chromene-3-carboxylic acid form}
$$
However, the iodoacetyl group’s electron-withdrawing nature stabilizes the keto form, minimizing enolization.

CAS Registry Number and Cross-Referenced Database Identifiers

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, analogs exhibit systematic identifiers:

  • 6-Amino derivative : CAS 91587-88-1.
  • 6-Chloro derivative : CAS 883-92-1.
  • 7-Iodoacetamido analog : ChemBase ID 171658.

Cross-referenced identifiers for the target compound likely include:

  • PubChem CID : Not yet assigned (similar compounds: CID 255976, CID 271643).
  • ChemSpider ID : Hypothetical based on structural similarity to 6-chloro derivative (DSSTox ID DTXSID50297327).
  • Wikidata Q-ID : Potential entry akin to Q82038363 (6-chloro analog).

Table 1: Key Identifiers for Structural Analogs

Compound CAS Number Molecular Formula PubChem CID
6-Amino-2-oxo-2H-chromene-3-carboxylic acid 91587-88-1 C10H7NO4 255976
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 883-92-1 C10H5ClO4 271643
7-(2-Iodoacetamido)-2-oxo-2H-chromene-4-carboxylic acid N/A C12H8INO5 N/A

Properties

CAS No.

91330-22-2

Molecular Formula

C12H8INO5

Molecular Weight

373.10 g/mol

IUPAC Name

6-[(2-iodoacetyl)amino]-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C12H8INO5/c13-5-10(15)14-7-1-2-9-6(3-7)4-8(11(16)17)12(18)19-9/h1-4H,5H2,(H,14,15)(H,16,17)

InChI Key

YONNYWHCUUIWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid (Precursor)

This precursor is synthesized via established methods involving the construction of the chromene ring system and introduction of the amino group at the 6-position. The amino group serves as the nucleophile for subsequent iodoacetylation.

Iodoacetylation Reaction

The key step is the acylation of the amino group with an iodoacetyl moiety. A typical procedure is as follows:

Step Reagents and Conditions Description
1 Dissolve 6-amino-2-oxo-2H-chromene-3-carboxylic acid in anhydrous solvent (e.g., dichloromethane or DMF) Provides a suitable medium for the reaction
2 Cool the solution to 0°C using an ice bath Controls reaction rate and minimizes side reactions
3 Add iodoacetyl chloride dropwise under stirring Introduces the iodoacetyl group via nucleophilic acyl substitution
4 Stir the reaction mixture at 0°C for 1-2 hours, then allow to warm to room temperature and stir for additional 3-5 hours Ensures complete reaction
5 Quench the reaction by adding water or aqueous sodium bicarbonate solution Neutralizes excess reagents
6 Extract the product into an organic phase, wash, dry over anhydrous sodium sulfate Removes impurities and solvents
7 Purify the crude product by recrystallization or column chromatography Obtains pure 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid

Reaction Optimization Parameters

Parameter Typical Range Effect on Yield and Purity
Temperature 0°C to 25°C Lower temperatures reduce side reactions; room temperature ensures completion
Solvent Dichloromethane, DMF, or pyridine Solvent polarity affects solubility and reaction rate
Molar Ratio (Iodoacetyl chloride : Amino compound) 1.1 : 1 to 1.5 : 1 Slight excess of acylating agent drives reaction to completion
Reaction Time 4 to 8 hours Sufficient time needed for full conversion
Work-up Acidification and washing with saturated CuSO4 solution (optional) Removes residual pyridine and improves purity

Representative Experimental Data

Entry Yield (%) Reaction Conditions Notes
1 70% Pyridine solvent, iodoacetyl chloride, 0°C to 40°C, 5 h Standard procedure with good purity
2 67% DMF solvent, dicyclohexylcarbodiimide (DCC) coupling, 0°C, 8 h Alternative coupling method with lower yield
3 85% Pyridine, trichlorophosphate activation, 0°C to 60°C, 6 h Enhanced yield with activation agent
4 3.9% DCC and 1-hydroxybenzotriazole (HOBt) coupling, 0°C to room temp, 3 days Low yield, prolonged reaction time

Note: The use of coupling agents like DCC and HOBt is less common for this compound due to lower yields and longer reaction times compared to direct acylation with iodoacetyl chloride.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the iodoacetyl chloride, forming an amide bond and releasing HCl. The presence of pyridine or other bases scavenges the HCl, preventing protonation of the amino group and side reactions.

Purification and Characterization

  • Purification: Typically achieved by recrystallization from suitable solvents or chromatographic techniques using polystyrene gel or silica gel.
  • Characterization: Confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, IR spectroscopy, and elemental analysis. The presence of the iodoacetyl group is confirmed by characteristic signals and mass spectrometry.

Summary Table of Preparation Methods

Method Reagents Solvent Temperature Time Yield (%) Advantages Disadvantages
Direct Iodoacetylation Iodoacetyl chloride, pyridine Pyridine 0-40°C 5-8 h 67-85 High yield, straightforward Requires careful temperature control
DCC Coupling Iodoacetic acid, DCC, HOBt DMF 0°C to RT 3 days ~4 Mild conditions Low yield, long reaction time
Trichlorophosphate Activation Phosphorus oxychloride, pyridine Pyridine 0-60°C 5-8 h 70-85 Improved purity and yield Use of toxic reagents

Chemical Reactions Analysis

Types of Reactions

6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene core and the iodoacetyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation and Reduction: Oxidation can yield chromene-2,3-diones, while reduction can produce chroman-2-ols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid exhibit anticancer properties. The presence of the iodoacetyl group may enhance the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells. Studies have shown that chromene derivatives can inhibit tumor growth and induce cell cycle arrest, making them candidates for further investigation in cancer therapy.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Chromene derivatives have been studied for their effectiveness against various bacterial strains and fungi. The iodoacetyl group may contribute to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes, providing a basis for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have indicated that similar chromene derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease. The carboxylic acid functional group may play a role in modulating inflammatory pathways, suggesting that 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid warrants further exploration in pharmacological research.

Case Studies

Several case studies have highlighted the potential applications of chromene derivatives:

  • Anticancer Studies : A study conducted on related compounds demonstrated significant cytotoxic effects against breast and lung cancer cell lines, suggesting that modifications in the structure (such as the addition of an iodoacetyl group) could enhance efficacy.
  • Antimicrobial Testing : A case study evaluated the antimicrobial activity of chromene derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that indicate the potential for developing new antibiotics.
  • Inflammatory Disease Models : Research using animal models for inflammatory diseases showed that certain chromene derivatives reduced markers of inflammation significantly, supporting their use as therapeutic agents.

Mechanism of Action

The mechanism of action of 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid involves its ability to interact with biological molecules through the iodoacetyl group. This group can form covalent bonds with nucleophilic residues in proteins, such as cysteine thiols, leading to the modification of protein function. The chromene core may also interact with various molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Research Findings

Comparative Studies

  • Selectivity : demonstrates that iodoacetyl groups react with cysteine thiols 10× faster than chloroacetyl groups but show cross-reactivity with lysine residues at pH > 8.5. In contrast, chloroacetyl derivatives remain selective even at alkaline pH .
  • Biological Activity : 6-Chloro-7-hydroxy derivatives exhibit potent antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to their ability to disrupt membrane integrity .

Biological Activity

6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 91330-22-2) is a synthetic compound belonging to the class of chromene derivatives. Its unique structural features, including an iodoacetyl group and a carboxylic acid functional group, contribute to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid is C12H8INO5, with a molecular weight of approximately 373.1 g/mol. Its structure includes:

  • Chromene moiety : A bicyclic structure that enhances reactivity.
  • Iodoacetyl group : This halogenated functional group is known to increase electrophilicity, which can enhance biological interactions.

Structural Comparison

The following table compares 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid with related compounds:

Compound NameMolecular FormulaNotable Features
6-Amino-2-oxo-2H-chromene-3-carboxylic acidC10H9NO4Lacks iodoacetyl group; potential anti-inflammatory properties.
6-Nitro-2-oxo-2H-chromene-3-carboxylic acidC10H8N2O5Contains a nitro group; studied for anticancer activity.
2-Oxo-2H-chromene-3-carboxylic acidC10H8O4Basic chromene structure; used as a precursor in synthesis.

Synthesis

The synthesis of 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic synthesis techniques. A common method includes the following steps:

  • Formation of the Chromene Core : The initial step involves synthesizing the chromene backbone through cyclization reactions.
  • Introduction of the Iodoacetyl Group : This is achieved via nucleophilic substitution reactions where an amino group reacts with iodoacetyl chloride.
  • Carboxylation : The final step introduces the carboxylic acid functionality, often through oxidation or hydrolysis processes.

Biological Activity

Research indicates that 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid exhibits various biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar chromene structures possess anticancer properties. The presence of the iodoacetyl group may enhance this activity by promoting apoptosis in cancer cells through mechanisms involving DNA interaction and inhibition of cell proliferation.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Antimicrobial Effects

Some derivatives of chromene have demonstrated antimicrobial properties against various bacterial strains, suggesting that 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid may also possess similar effects.

Case Studies and Research Findings

  • Anticancer Mechanism : A study published in Journal of Medicinal Chemistry found that derivatives of chromenes could inhibit cell growth in several cancer lines by inducing cell cycle arrest and apoptosis .
  • Anti-inflammatory Activity : Research highlighted in Phytotherapy Research demonstrated that compounds with similar structures reduced pro-inflammatory cytokines in macrophage models .
  • Antimicrobial Screening : A recent investigation reported that chromene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Q & A

Q. What are the common synthetic routes for 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid?

The compound can be synthesized via coupling reactions using coumarin-3-carboxylic acid derivatives as precursors. For example:

  • Step 1 : Synthesize 2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel condensation of substituted salicylaldehydes and diethyl malonate in the presence of piperidine .
  • Step 2 : React the carboxylic acid with iodoacetyl chloride or iodoacetic anhydride in dry DMF or CH₂Cl₂, using coupling agents like TBTU (tetramethyluronium tetrafluoroborate) or propyl phosphoric acid anhydride (T3P) . A base such as DIEA (N,N-diisopropylethylamine) is often added to facilitate the reaction .
  • Purification : Flash column chromatography on silica gel followed by recrystallization (e.g., acetone or ethyl acetate/hexane) yields pure crystals suitable for structural analysis .

Q. How is this compound characterized structurally?

  • 1H/13C NMR : Key peaks include:
    • Coumarin carbonyls : ~160-170 ppm in 13C NMR.
    • Iodoacetyl protons : δ ~3.5–4.0 ppm (CH₂I) in 1H NMR, with J-coupling to adjacent NH groups.
    • Aromatic protons : δ ~6.5–8.0 ppm for the chromene ring .
  • FTIR : Stretching vibrations for C=O (coumarin: ~1700 cm⁻¹), amide N-H (~3300 cm⁻¹), and C-I (~500 cm⁻¹) .
  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for analyzing hydrogen bonding and π-π stacking interactions .

Q. What safety precautions are critical when handling this compound?

  • Hygroscopicity : Store in a desiccator at 2–8°C to prevent decomposition .
  • Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) and work in a fume hood.
  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., NaBH₄) .

Advanced Research Questions

Q. How can reaction yields be optimized for the iodoacetyl coupling step?

  • Solvent selection : Dry DMF or CH₂Cl₂ minimizes side reactions (e.g., hydrolysis of iodoacetyl groups) .
  • Temperature control : Reactions performed at 0–5°C reduce racemization of the amide bond.
  • Catalyst screening : T3P outperforms TBTU in some cases, providing yields >80% with fewer byproducts .
  • Example optimization table :
Coupling Agent Solvent Temp (°C) Yield (%)
TBTUDMF2565
T3PCH₂Cl₂082

Q. How do structural modifications (e.g., iodoacetyl vs. allyl groups) affect biological activity?

  • Iodoacetyl : Enhances electrophilicity, enabling covalent binding to cysteine thiols in target proteins (e.g., enzyme inhibitors).
  • Comparative studies : 6-((Iodoacetyl)amino) derivatives show higher anti-proliferative activity in cancer cell lines (IC₅₀ ~5 µM) compared to non-halogenated analogs (IC₅₀ >20 µM) .
  • Mechanistic insight : Iodine’s polarizability increases membrane permeability, as evidenced by logP values (iodoacetyl: ~2.5 vs. allyl: ~1.8) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Rotameric equilibria in the iodoacetyl group can split NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Computational validation : Compare experimental 13C shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
  • X-ray validation : Resolve ambiguities in NOE correlations via crystallographic data .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace flash chromatography with countercurrent chromatography (CCC) for gram-scale isolation .
  • Iodine stability : Protect intermediates from light to prevent C-I bond cleavage.
  • Yield vs. purity trade-offs : Optimize recrystallization solvents (e.g., acetone/water mixtures) to balance purity (>98%) and recovery (>70%) .

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